molecular formula C9H10BrFO2 B12827331 1-(Bromomethyl)-2-fluoro-4,5-dimethoxybenzene

1-(Bromomethyl)-2-fluoro-4,5-dimethoxybenzene

Cat. No.: B12827331
M. Wt: 249.08 g/mol
InChI Key: JCKXVJHTIBUSEM-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-fluoro-4,5-dimethoxybenzene is an organic compound with the molecular formula C9H10BrFO2. It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, fluoro, and dimethoxy groups. This compound is of interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-2-fluoro-4,5-dimethoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromomethylation of 2-fluoro-4,5-dimethoxybenzene. This reaction can be carried out using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-fluoro-4,5-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethyl)-2-fluoro-4,5-dimethoxybenzene, while electrophilic aromatic substitution with nitric acid would produce 1-(bromomethyl)-2-fluoro-4,5-dimethoxy-3-nitrobenzene.

Scientific Research Applications

1-(Bromomethyl)-2-fluoro-4,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment, aiding in the study of biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-fluoro-4,5-dimethoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In electrophilic aromatic substitution, the aromatic ring’s electron density is altered by the substituents, influencing the reactivity and position of substitution .

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene: Similar structure but with a chloromethyl group instead of bromomethyl.

    1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene: Similar structure but with a chlorine atom instead of fluorine.

    1-(Bromomethyl)-2-fluoro-3,4-dimethoxybenzene: Similar structure but with different positions of the methoxy groups.

Uniqueness

1-(Bromomethyl)-2-fluoro-4,5-dimethoxybenzene is unique due to the combination of bromomethyl, fluoro, and dimethoxy substituents on the benzene ring. This specific arrangement imparts distinct reactivity and properties, making it valuable for targeted synthetic applications and research purposes .

Properties

IUPAC Name

1-(bromomethyl)-2-fluoro-4,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKXVJHTIBUSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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